molecular formula C11H10FNO B1446790 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- CAS No. 881674-58-4

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-

Cat. No.: B1446790
CAS No.: 881674-58-4
M. Wt: 191.2 g/mol
InChI Key: KTNZABADLXDWLM-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Naming Convention and Systematic Classification

The systematic nomenclature of 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is [5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol, which systematically describes the structural components and their positional relationships within the molecular framework. This nomenclature system begins with identification of the parent heterocycle, which in this case is the five-membered pyrrole ring containing four carbon atoms and one nitrogen atom in the 1-position.

The numbering system for pyrrole derivatives follows a specific convention where the nitrogen atom occupies position 1, and subsequent carbon atoms are numbered consecutively around the ring. The methanol substituent attached at position 3 represents a primary alcohol functional group, characterized by a hydroxyl group (-OH) bonded to a methylene carbon (-CH₂-) that connects directly to the pyrrole ring. The fluorophenyl group at position 5 consists of a benzene ring with a fluorine atom substituted at the ortho position (2-position) relative to the carbon atom that connects to the pyrrole ring.

Alternative nomenclature systems provide additional classification approaches for this compound. The Chemical Abstracts Service registry number 881674-58-4 serves as a unique identifier within chemical databases and literature. Synonymous names include 5-(2-Fluorophenyl)-1H-pyrrole-3-methanol and (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol, which represent variations in naming conventions while maintaining structural accuracy. The Simplified Molecular Input Line Entry System representation C1=CC=C(C(=C1)C2=CC(=CN2)CO)F provides a linear notation that encodes the complete molecular structure in a computer-readable format.

Nomenclature Parameter Designation Source
International Union of Pure and Applied Chemistry Name [5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol
Chemical Abstracts Service Number 881674-58-4
Molecular Formula C₁₁H₁₀FNO
International Chemical Identifier InChI=1S/C11H10FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-6,13-14H,7H2
International Chemical Identifier Key KTNZABADLXDWLM-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=CC=C(C(=C1)C2=CC(=CN2)CO)F

Structural Isomerism and Conformational Analysis

The structural framework of 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- presents multiple opportunities for isomerism and conformational variation that significantly influence its chemical and physical properties. Positional isomerism represents the most significant form of structural variation for this compound, as the fluorine atom on the phenyl ring can occupy different positions relative to the pyrrole attachment point. The current structure features fluorine at the ortho position (2-position) of the phenyl ring, but alternative isomers with fluorine at meta (3-position) or para (4-position) positions exist as distinct chemical entities with different properties.

Conformational analysis reveals complex rotational freedom around the carbon-carbon bond connecting the pyrrole ring to the fluorophenyl substituent. Crystallographic studies of related fluorophenyl-pyrrole derivatives demonstrate that the dihedral angle between the pyrrole and phenyl ring systems typically ranges from 60 to 70 degrees, indicating significant deviation from planarity. Specifically, X-ray crystallographic analysis of analogous compounds shows fluorophenyl rings rotated by approximately 67.6 degrees from the pyrrole ring plane, suggesting substantial steric interactions that prevent coplanar arrangements.

The methanol functional group at the 3-position introduces additional conformational complexity through rotation around the carbon-carbon bond connecting the hydroxymethyl group to the pyrrole ring. Nuclear magnetic resonance spectroscopic studies indicate that the hydroxyl group can adopt multiple orientations relative to the pyrrole plane, with hydrogen bonding interactions influencing the preferred conformations. The presence of the electronegative fluorine atom creates an additional dipolar interaction that can influence the overall molecular conformation through long-range electrostatic effects.

Computational studies using density functional theory methods have revealed that the interaction between substituents creates preferential conformational states. Research investigating methanol interactions with pyrrole derivatives demonstrates that the hydroxyl group tends to orient in positions that maximize hydrogen bonding opportunities while minimizing steric conflicts with other substituents. The calculated interaction energies for similar pyrrole-methanol systems range from -13.7 to -24.3 kilojoules per mole, indicating significant stabilization from these non-covalent interactions.

Conformational Parameter Value Range Reference
Pyrrole-Phenyl Dihedral Angle 60-70 degrees
Interaction Energy (Methanol-Pyrrole) -13.7 to -24.3 kJ/mol
Maximum Pyrrole Ring Displacement 0.022 Å
Fluorophenyl Ring Rotation 67.6 degrees

Functional Group Interactions in the Pyrrole-Fused System

The electronic and steric interactions between functional groups in 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- create a complex network of influences that determine the compound's chemical behavior and physical properties. The pyrrole ring system serves as an electron-rich aromatic heterocycle with significant delocalization of the nitrogen lone pair electrons into the ring system, creating a formal aromatic sextet according to Hückel's rule. This electron density distribution influences the reactivity patterns and interaction capabilities of substituents attached to the ring.

The fluorophenyl substituent at the 5-position introduces both electronic and steric effects that modify the pyrrole system's properties. Fluorine substitution on the phenyl ring creates a strong electron-withdrawing effect through its high electronegativity, which can influence the electron density distribution throughout the entire molecular framework. The ortho position of fluorine relative to the pyrrole attachment point creates additional steric constraints that influence the preferred conformational arrangements and limit rotational freedom around the interphenyl bond.

Hydrogen bonding interactions play a crucial role in determining the molecular behavior of this compound. The hydroxyl group of the methanol substituent can participate in both intramolecular and intermolecular hydrogen bonding networks. Intramolecular hydrogen bonding may occur between the hydroxyl group and the pyrrole nitrogen atom, creating a stabilized six-membered chelate ring structure that influences the overall molecular conformation. Computational studies of hydrogen bonding in pyrrole systems indicate that these interactions typically exhibit binding energies ranging from 4 to 6 kilojoules per mole, representing significant stabilization effects.

The aromatic character of the pyrrole ring system enables π-π stacking interactions with other aromatic molecules or with the fluorophenyl substituent in dimeric arrangements. Crystallographic analysis reveals that related pyrrole compounds can form extended supramolecular networks through off-centric π-π stacking interactions, with centroid-centroid distances typically around 4.2 Angstroms and significant slippage distances of approximately 2.0 Angstroms. These interactions contribute to the solid-state packing arrangements and influence the physical properties of the compound.

The electron-donating character of the pyrrole ring contrasts with the electron-withdrawing nature of the fluorophenyl group, creating a push-pull electronic system that can influence molecular polarizability and dipole moment. Density functional theory calculations on similar systems demonstrate that such electronic asymmetry can lead to changes in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps, potentially affecting the compound's spectroscopic and chemical properties. Natural population analysis studies indicate that charge transfer between the electron-rich pyrrole system and the electron-deficient fluorophenyl group can range from 0.1 to 0.3 electronic units, representing significant electronic redistribution.

Interaction Type Energy/Distance Range Reference
Hydrogen Bonding (Intramolecular) 4-6 kJ/mol
π-π Stacking Distance ~4.2 Å
π-π Stacking Slippage ~2.0 Å
Charge Transfer 0.1-0.3 electronic units
Ring Planarity Deviation <0.022 Å

Properties

IUPAC Name

[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-6,13-14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNZABADLXDWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-, also known by its CAS number 881674-58-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a fluorophenyl group. The synthesis typically involves reactions such as substitution and cyclization, which can be executed using various starting materials like 2-fluoro-alpha-bromoacetophenone and propionitrile under alkaline conditions, followed by hydrogenation to yield the target compound efficiently .

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- is believed to exert its biological effects through several mechanisms:

  • Interaction with Neurotransmitter Systems : Given its structural similarity to known psychoactive compounds like ketamine, it may influence glutamatergic signaling pathways by blocking NMDA receptors, potentially leading to analgesic and anesthetic effects .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds can exhibit antimicrobial properties, making them candidates for further investigation in treating infections .

Biological Activity Profile

The biological activity of 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- has been assessed through various studies focusing on its pharmacokinetics and therapeutic potential. Below is a summary of findings from recent research:

Activity Effect Reference
AntileishmanialInhibits parasite burden in infected mice
NeuroprotectivePotential modulation of neuroreceptors
AntimicrobialExhibits activity against bacterial strains

Case Study 1: Antileishmanial Efficacy

A study evaluated a series of pyrrole derivatives for their antileishmanial activity. Among these, a compound structurally related to 1H-Pyrrole-3-methanol demonstrated significant in vitro efficacy with an IC50 value of 8.36 μM against Leishmania parasites. In vivo results showed over 60% inhibition of parasite burden in murine models .

Case Study 2: Neuropharmacology

Research exploring the neuropharmacological properties of similar pyrrole compounds indicated that they could modulate neurotransmitter systems effectively. The implications suggest that such compounds may be beneficial in treating neurological disorders or as analgesics .

Pharmacokinetics

The pharmacokinetic profile of 1H-Pyrrole-3-methanol indicates stability under physiological conditions. Studies have shown that it remains intact in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability .

Scientific Research Applications

1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- exhibits a range of biological activities, which can be summarized as follows:

Activity Effect Reference
AntileishmanialInhibits parasite burden in infected mice
NeuroprotectivePotential modulation of neuroreceptors
AntimicrobialExhibits activity against bacterial strains

Case Study 1: Antileishmanial Efficacy

A study evaluated several pyrrole derivatives for their antileishmanial activity. The results indicated that a compound structurally related to 1H-Pyrrole-3-methanol demonstrated significant in vitro efficacy with an IC50 value of 8.36 μM against Leishmania parasites. In vivo studies showed over 60% inhibition of parasite burden in murine models, highlighting its potential as an antileishmanial agent.

Case Study 2: Neuropharmacology

Research has explored the neuropharmacological properties of pyrrole compounds, suggesting they could effectively modulate neurotransmitter systems. The implications for treating neurological disorders are significant, with potential applications as analgesics or neuroprotective agents.

Pharmacokinetics

The pharmacokinetic profile indicates that 1H-Pyrrole-3-methanol remains stable under physiological conditions. Studies have shown it remains intact in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-(4-pyridylmethyl)-1H-pyrrole-3-methanol
  • Substituents : 3,5-Dichlorophenylthio, isopropyl, and pyridylmethyl groups.
  • Activity: Exhibits potent anti-HIV-1 activity against wild-type and mutant strains (K103N, Y181C) by targeting reverse transcriptase. No activity against HIV-2 .
  • Key Difference : The dichlorophenylthio and pyridylmethyl groups enhance hydrophobic interactions with the enzyme, contrasting with the simpler 2-fluorophenyl group in the target compound.
1H-Pyrrole-3-carboxaldehyde, 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-
  • Substituents : 3-carboxaldehyde and 3-pyridinylsulfonyl groups.
  • Role: Serves as a precursor in the synthesis of the target methanol derivative. The aldehyde group is reduced to a hydroxymethyl moiety, altering solubility and reactivity .
  • Stability: Requires storage under inert gas (nitrogen/argon) at 2–8°C, suggesting higher reactivity compared to the methanol derivative .
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone
  • Substituents : 4-fluorophenyl group and a ketone at the pyrrole-2-position.
  • The para-fluorine position may influence binding affinity compared to the ortho-substituted target compound .
1H-Pyrrole-3-carbonitrile, 5-amino-1-[(4-fluorophenyl)phenylmethyl]-
  • Substituents : Carbonitrile and 4-fluorophenylbenzyl groups.

Physicochemical and Stability Comparisons

Compound Substituents Molecular Weight (g/mol) Stability/Purity Key Feature Reference
1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- 3-methanol, 5-(2-fluorophenyl) 191.20 >95% purity; stable at -20°C High-purity synthetic intermediate
5-(3,5-Dichlorophenylthio)-... 3-methanol, dichlorophenylthio Not reported Not reported Anti-HIV-1 activity
1H-Pyrrole-3-carboxaldehyde... 3-carboxaldehyde, sulfonyl 334.34 (calc.) Stable under inert gas, 2–8°C Reactive precursor
TOZ compounds (e.g., 1a, 1b) Fluorophenyl, oxazolidinone Not reported Degrades in simulated gastric fluid Instability in acidic conditions

    Preparation Methods

    Reaction Scheme and Process Description

    The most advanced and industrially favorable method involves a one-pot synthesis starting from 2-(2-fluorobenzoyl)malononitrile as the key raw material. This method is detailed in patent CN113845459A and CN116178239B and comprises the following sequential steps:

    • Step 1: First Reduction Reaction

      • Dissolve 2-(2-fluorobenzoyl)malononitrile in a suitable solvent (e.g., tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide).
      • Add a metal catalyst such as 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder.
      • Add glacial acetic acid.
      • Conduct vacuuming and nitrogen purging cycles to remove oxygen.
      • Pressurize with hydrogen and heat to initiate the first reduction reaction.
    • Step 2: Second Reduction Reaction

      • Cool the reaction mixture below 30 °C.
      • Filter to remove the metal catalyst.
      • Transfer the filtrate to a clean reactor.
      • Add Raney nickel and water.
      • Repeat vacuuming and nitrogen purging.
      • Pressurize with hydrogen and maintain heat for the second reduction.
    • Step 3: Product Isolation and Purification

      • After completion, filter off Raney nickel.
      • Wash the catalyst with tetrahydrofuran.
      • Concentrate the filtrate under reduced pressure at 40-45 °C until solids begin to form.
      • Cool the concentrate.
      • Add a tetrahydrofuran-water solution (volume ratio 1:5).
      • Heat, stir, and pulp for 3-4 hours.
      • Filter, wash with water, and dry to obtain the target compound.

    Advantages and Industrial Significance

    • High Yield and Purity: The method achieves yields greater than 85% and purity exceeding 99%.
    • Environmental Impact: The one-pot method avoids isolation of multiple intermediates, significantly reducing waste generation and environmental pollution.
    • Cost Efficiency: Simplified steps and reduced solvent use lower production costs.
    • Scalability: The procedure is suitable for industrial mass production due to its operational simplicity and robustness.

    Comparative Analysis of Alternative Synthetic Routes

    Two other synthetic routes are reported in prior art (e.g., EP2327692 and WO2010098351), which start from o-fluoro acetophenone and involve:

    • Bromination
    • Substitution condensation
    • Palladium-carbon dechlorination
    • DIBAL reduction
    • Oxidation

    Comparison Table:

    Feature One-Pot Method (from 2-(2-fluorobenzoyl)malononitrile) Multi-Step Route (from o-fluoro acetophenone)
    Number of reaction steps Fewer overall, integrated in one-pot Multiple discrete steps
    Solvent and waste generation Reduced organic solvent waste and three wastes Large amounts of solvent waste liquid
    Total yield High (>85%) Lower
    Cost Lower due to simplified process Higher due to multiple steps and reagents
    Industrial scalability Highly suitable Less suitable due to complexity
    Environmental friendliness More environment-friendly Less environmentally friendly

    Detailed Reaction Parameters and Conditions

    Parameter Value / Range Notes
    Solvent Tetrahydrofuran, acetonitrile, acetone, pyridine, dimethyl sulfoxide Solvent choice affects solubility and reaction kinetics
    Metal Catalyst 10% Pd/C, Pt/C, Pd(OH)2, Zinc powder Catalyst choice impacts reduction efficiency
    Catalyst Loading Not explicitly specified Optimized for complete reduction
    Temperature (First Reduction) Elevated, specific temperature not disclosed Sufficient to promote hydrogenation
    Temperature (Second Reduction) Below 30 °C for cooling; heat preservation during reaction Controlled to avoid side reactions
    Hydrogen Pressure Pressurized hydrogen atmosphere Ensures catalytic hydrogenation
    Vacuum and Nitrogen Purging 3 cycles Removes oxygen to prevent catalyst poisoning
    Concentration Temperature 40-45 °C To avoid premature crystallization
    Pulping Time 3-4 hours Ensures uniform crystallization
    Tetrahydrofuran:Water Ratio 1:5 Optimized for product precipitation

    Summary of Benefits and Industrial Relevance

    The one-pot preparation method of 1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)- from 2-(2-fluorobenzoyl)malononitrile is the most efficient and environmentally sustainable route currently available. It offers:

    • Simplified operation with fewer isolation steps
    • High yield and purity suitable for pharmaceutical-grade material
    • Reduced environmental footprint by minimizing waste
    • Cost-effectiveness and scalability for industrial production

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 5-(2-fluorophenyl)-1H-pyrrole-3-methanol, and how can its purity be validated?

    • Methodological Answer : The compound is typically synthesized via reductive amination or borohydride reduction of its aldehyde precursor, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. For example, NaBH₄ in methanol at 0–5°C reduces the aldehyde group to methanol while maintaining the pyrrole and fluorophenyl substituents . Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

    Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

    • Methodological Answer :

    • NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.8–7.6 ppm), the pyrrole NH (δ ~10.2 ppm), and the methanol CH₂OH group (δ ~4.5 ppm). ¹⁹F NMR confirms the fluorophenyl substituent (δ -110 to -115 ppm) .
    • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves the planar pyrrole ring and dihedral angles between the fluorophenyl and pyrrole moieties. Displacement parameters validate thermal motion .

    Q. What is the biological relevance of 5-(2-fluorophenyl)-1H-pyrrole derivatives in medicinal chemistry?

    • Methodological Answer : These derivatives are key intermediates in developing potassium-competitive acid blockers (P-CABs), such as Vonoprazan fumarate, which inhibit gastric H⁺/K⁺ ATPase. The fluorophenyl group enhances metabolic stability, while the pyrrole methanol moiety facilitates sulfonylation for prodrug activation .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported crystallographic data for fluorophenyl-pyrrole derivatives?

    • Methodological Answer : Discrepancies in bond lengths or angles often arise from differences in crystallization solvents or temperature. Use SHELXL (TWIN/BASF commands) to refine twinned or disordered structures. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to distinguish experimental artifacts from true conformational variations .

    Q. What strategies optimize the yield of 5-(2-fluorophenyl)-1H-pyrrole-3-methanol in large-scale synthesis?

    • Methodological Answer :

    • Solvent Choice : Replace methanol with THF to improve borohydride reactivity.
    • Catalysis : Phase-transfer catalysts (e.g., 18-crown-6) enhance NaBH₄ efficiency in biphasic systems.
    • Workup : Adjust pH to 12 with NH₄OH for efficient ethyl acetate extraction, minimizing polar byproducts .

    Q. How do computational methods aid in predicting the reactivity of fluorophenyl-pyrrole derivatives?

    • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrrole C-2 position shows high electron density, favoring sulfonylation. MD simulations (AMBER) assess solvation effects on reaction pathways .

    Q. What experimental precautions are necessary for handling hygroscopic intermediates in this compound’s synthesis?

    • Methodological Answer : Store the methanol derivative under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use anhydrous solvents (molecular sieves) during reactions and monitor water content via Karl Fischer titration .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-
    Reactant of Route 2
    1H-Pyrrole-3-methanol, 5-(2-fluorophenyl)-

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